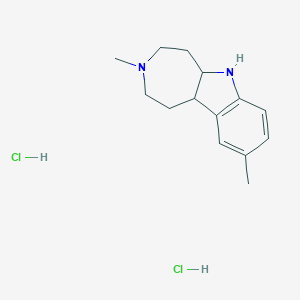
Carazedine
Description
Carazedine (1,2,3,4,5,5a,6,10b-octahydroazepino-[4,5-b]indole) is a heterocyclic compound synthesized as an analog of the antipsychotic drug carbidine. Structurally, it features an azepino-indole framework, distinguishing it from classical neuroleptics. This compound exhibits a unique pharmacological profile, combining neuroleptic (antipsychotic) and tranquilizer (anxiolytic) properties. Preclinical studies highlight its broad psychotropic activity, including antipsychotic, anti-aggressive, and sedative effects, with superior efficacy compared to carbidine in behavioral models such as conditioned avoidance response and apomorphine-induced stereotypy . Notably, its toxicity profile is equivalent to carbidine, suggesting a favorable therapeutic index despite enhanced efficacy .
Properties
CAS No. |
19971-17-6 |
|---|---|
Molecular Formula |
C14H22Cl2N2 |
Molecular Weight |
289.2 g/mol |
IUPAC Name |
3,9-dimethyl-2,4,5,5a,6,10b-hexahydro-1H-azepino[4,5-b]indole;dihydrochloride |
InChI |
InChI=1S/C14H20N2.2ClH/c1-10-3-4-13-12(9-10)11-5-7-16(2)8-6-14(11)15-13;;/h3-4,9,11,14-15H,5-8H2,1-2H3;2*1H |
InChI Key |
MENKQFULDMHKOR-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC3C2CCN(CC3)C.Cl.Cl |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3C2CCN(CC3)C.Cl.Cl |
Synonyms |
1,2,3,4,5,5a,6,10b-octahydroazepino-(4,5-b)indole carazedine karazedin |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Profile of this compound and Carbidine
| Parameter | This compound | Carbidine |
|---|---|---|
| Structure | 1,2,3,4,5,5a,6,10b-octahydroazepino-indole | Azepino-indole derivative (exact structure unspecified) |
| Primary Activity | Neuroleptic + Tranquilizer | Neuroleptic |
| Receptor Affinity | Dopamine D₂, 5-HT₂A, α₁-adrenergic | Predominantly Dopamine D₂ |
| Efficacy in Models | Superior in conditioned avoidance, apomorphine antagonism | Moderate efficacy in same models |
| Acute Toxicity (LD₅₀) | Equivalent to carbidine | Equivalent to this compound |
Mechanistic Advantages Over Carbidine
This compound’s dual receptor modulation mitigates extrapyramidal side effects (common with pure D₂ antagonists like carbidine) while enhancing anxiolytic effects. For example, in apomorphine-induced stereotypy tests, this compound achieved 50% inhibition at 2 mg/kg, whereas carbidine required 5 mg/kg . This potency difference underscores its improved pharmacokinetic or receptor-binding properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


